Ethyl 2-(4-chlorophenoxy)acetate

Description

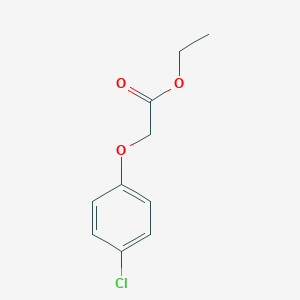

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULRDJFRGVHKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162658 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14426-42-7 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-chlorophenoxy)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(4-chlorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of Ethyl 2-(4-chlorophenoxy)acetate. The information is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Core Chemical Properties

Ethyl 2-(4-chlorophenoxy)acetate, identified by the CAS number 14426-42-7, is an organic compound with the molecular formula C10H11ClO3.[1][2] It possesses a molecular weight of 214.65 g/mol .[1] The structural and key physical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | Ethyl 2-(4-chlorophenoxy)acetate |

| CAS Number | 14426-42-7 |

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.65 g/mol [1] |

| SMILES | O=C(OCC)COC1=CC=C(Cl)C=C1 |

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | 283.6°C at 760 mmHg |

| Flash Point | 114.9°C |

| Density | 1.203 g/cm³[3] |

| Refractive Index | 1.511[3] |

| Vapor Pressure | 0.00313 mmHg at 25°C[3] |

| Purity | >95% (commercially available)[4][5] |

| Storage | Sealed in a dry environment at room temperature.[4] |

Synthesis Protocol: Williamson Ether Synthesis

A common and effective method for the preparation of Ethyl 2-(4-chlorophenoxy)acetate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-chlorophenol (sodium 4-chlorophenolate) acts as the nucleophile, reacting with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to form the desired ether linkage.

Experimental Protocol

Materials:

-

4-chlorophenol

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

Ethyl chloroacetate or Ethyl bromoacetate

-

Anhydrous polar aprotic solvent (e.g., acetone, DMF, or THF)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in the chosen anhydrous solvent.

-

Carefully add an equimolar amount of a strong base, such as sodium hydroxide or sodium hydride, to the solution to deprotonate the phenol and form sodium 4-chlorophenolate. If using sodium hydride, be cautious of hydrogen gas evolution.

-

Stir the mixture at room temperature until the formation of the alkoxide is complete.

-

Etherification: To the freshly prepared alkoxide solution, add an equimolar amount of ethyl chloroacetate or ethyl bromoacetate dropwise.

-

Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl).

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure Ethyl 2-(4-chlorophenoxy)acetate.

Spectral Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.30 | Triplet | 3H | -O-CH₂-CH₃ |

| ~ 4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 4.60 | Singlet | 2H | -O-CH₂ -C=O |

| ~ 6.85 | Doublet | 2H | Aromatic C-H (ortho to -O-) |

| ~ 7.25 | Doublet | 2H | Aromatic C-H (meta to -O-) |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 14.0 | -O-CH₂-CH₃ |

| ~ 61.5 | -O-CH₂ -CH₃ |

| ~ 65.5 | -O-CH₂ -C=O |

| ~ 116.0 | Aromatic C-H (ortho to -O-) |

| ~ 126.0 | Aromatic C-Cl |

| ~ 129.5 | Aromatic C-H (meta to -O-) |

| ~ 156.5 | Aromatic C-O |

| ~ 168.5 | C =O |

Infrared (IR) Spectroscopy:

The IR spectrum of Ethyl 2-(4-chlorophenoxy)acetate is expected to show characteristic absorption bands for its functional groups. A strong absorption peak around 1740-1760 cm⁻¹ would indicate the C=O stretching of the ester group. The C-O single bond stretching vibrations are expected to appear in the range of 1000-1300 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the fingerprint region, typically between 1000 and 600 cm⁻¹.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 214. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 169, and cleavage of the ether bond, leading to fragments corresponding to the 4-chlorophenoxy group and the ethyl acetate moiety.

Biological Activity and Potential Mechanism of Action

Ethyl 2-(4-chlorophenoxy)acetate has been reported to exhibit antibacterial and cytotoxic properties.[5] It is suggested to act as an antibacterial agent by binding to and inhibiting the bacterial enzyme carbon disulfide reductase.[5] This inhibition, along with other cytotoxic effects, is thought to lead to the cessation of cell division and ultimately, cell death.[5] The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis.[5]

The general mechanism of action for phenolic compounds as antibacterial agents often involves the disruption of the bacterial cell membrane's integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell lysis.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(4-chlorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-chlorophenoxy)acetate is an organic compound belonging to the class of phenoxyacetates, a group of chemicals with known applications in various fields, including as intermediates in the synthesis of pharmaceuticals and as herbicides. Its biological activity is often associated with its structural similarity to auxin, a plant hormone, allowing it to act as a synthetic plant growth regulator. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(4-chlorophenoxy)acetate, along with detailed experimental protocols for its synthesis and analysis, to support research and development activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 2-(4-chlorophenoxy)acetate is presented below. While experimental data for some properties are available, others are predicted based on its chemical structure.

| Property | Value | Source |

| CAS Number | 14426-42-7 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [2] |

| Molecular Weight | 214.65 g/mol | [2] |

| Boiling Point | 283.6 °C at 760 mmHg | [3] |

| Flash Point | 114.9 °C | [3] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Appearance | Not available |

Synthesis of Ethyl 2-(4-chlorophenoxy)acetate

The synthesis of Ethyl 2-(4-chlorophenoxy)acetate can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers and, in this case, an ether linkage to an acetic acid ester. This process involves the reaction of a phenoxide with an alkyl halide. A detailed experimental protocol is outlined below.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-chlorophenol

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Alkylating Agent: To the stirring suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(4-chlorophenoxy)acetate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Williamson Ether Synthesis of Ethyl 2-(4-chlorophenoxy)acetate.

Analytical Characterization

The identity and purity of synthesized Ethyl 2-(4-chlorophenoxy)acetate can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatography (HPLC and GC).

Spectroscopic Analysis

1H NMR Spectroscopy:

-

Ethyl group: A triplet signal for the methyl protons (-CH₃) and a quartet signal for the methylene protons (-OCH₂CH₃).

-

Methylene group: A singlet for the methylene protons adjacent to the ether oxygen (-OCH₂CO-).

-

Aromatic protons: A set of signals in the aromatic region, likely appearing as two doublets, characteristic of a 1,4-disubstituted benzene ring.

13C NMR Spectroscopy:

-

Carbonyl carbon: A signal in the downfield region characteristic of an ester carbonyl group.

-

Aromatic carbons: Four signals for the aromatic carbons, with the carbon attached to the chlorine and the carbon attached to the ether oxygen appearing at distinct chemical shifts.

-

Aliphatic carbons: Signals corresponding to the two methylene carbons and one methyl carbon of the ethyl ester group.

Infrared (IR) Spectroscopy:

-

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C-O stretch: Absorption bands corresponding to the C-O stretching vibrations of the ether and ester functionalities.

-

C-Cl stretch: An absorption band in the fingerprint region corresponding to the C-Cl bond.

-

Aromatic C-H and C=C stretches: Characteristic absorption bands for the aromatic ring.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M+): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

-

Isotope Peak: An M+2 peak with approximately one-third the intensity of the M+ peak, characteristic of the presence of a single chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for esters would be expected, including the loss of the ethoxy group (-OCH₂CH₃) and the cleavage of the ether bond.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of Ethyl 2-(4-chlorophenoxy)acetate.

-

Column: A C18 stationary phase is suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) would provide good separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring.

Gas Chromatography (GC): GC, particularly coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like Ethyl 2-(4-chlorophenoxy)acetate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) would be appropriate.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Temperature Program: A temperature gradient starting from a lower temperature and ramping up to a higher temperature to ensure good separation and peak shape.

-

Detection: Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Caption: General workflow for the chromatographic analysis of the compound.

Biological Activity and Signaling Pathway

Ethyl 2-(4-chlorophenoxy)acetate belongs to the family of phenoxy herbicides, which are known to act as synthetic auxins.[4][5][6] The mechanism of action of these compounds involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants.[7][8]

The signaling pathway for synthetic auxins like Ethyl 2-(4-chlorophenoxy)acetate is believed to involve the following key steps:

-

Perception: The synthetic auxin binds to auxin receptors, such as the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and other members of the AFB (AUXIN SIGNALING F-BOX) family.[7][8]

-

Ubiquitination and Degradation of Repressors: This binding event promotes the interaction of the receptor with Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[7][8]

-

Gene Expression: The degradation of the Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

-

Physiological Response: The altered gene expression leads to a cascade of physiological responses, including cell elongation, cell division, and tissue differentiation, which, at the high concentrations delivered by herbicide application, become uncontrolled and lethal to the plant.

Caption: Simplified signaling pathway of synthetic auxin herbicides.

References

- 1. Ethyl 2-(4-chlorophenoxy)acetate - Lead Sciences [lead-sciences.com]

- 2. appchemical.com [appchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 2-(4-chlorophenoxy)acetate

CAS Number: 14426-42-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-(4-chlorophenoxy)acetate, a compound of interest in the field of agricultural science and plant biology. This document outlines its chemical properties, a detailed synthesis protocol, and its mechanism of action as a synthetic auxin herbicide.

Core Chemical and Physical Data

Quantitative data for Ethyl 2-(4-chlorophenoxy)acetate is not extensively available in the public domain. The following table summarizes the known properties of the target compound and its parent carboxylic acid, 4-chlorophenoxyacetic acid, for reference.

| Property | Value | Compound |

| CAS Number | 14426-42-7 | Ethyl 2-(4-chlorophenoxy)acetate |

| Molecular Formula | C₁₀H₁₁ClO₃ | Ethyl 2-(4-chlorophenoxy)acetate |

| Molecular Weight | 214.65 g/mol | Ethyl 2-(4-chlorophenoxy)acetate |

| Melting Point | 156-158 °C | 4-chlorophenoxyacetic acid |

| Boiling Point | Decomposes | 4-chlorophenoxyacetic acid |

| Solubility | Data not available | Ethyl 2-(4-chlorophenoxy)acetate |

Synthesis of Ethyl 2-(4-chlorophenoxy)acetate

The synthesis of Ethyl 2-(4-chlorophenoxy)acetate is a two-step process. The first step involves the formation of 4-chlorophenoxyacetic acid from 4-chlorophenol and chloroacetic acid via a Williamson ether synthesis. The second step is the esterification of the resulting carboxylic acid with ethanol in the presence of an acid catalyst, a reaction known as Fischer esterification.

Experimental Protocols

Step 1: Synthesis of 4-chlorophenoxyacetic acid (Williamson Ether Synthesis)

This protocol is adapted from standard procedures for the synthesis of aryloxyacetic acids.

Materials:

-

4-chlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Water

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

In a round bottom flask, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more nucleophilic sodium 4-chlorophenolate.

-

In a separate beaker, dissolve chloroacetic acid in water and neutralize it with an aqueous solution of sodium hydroxide to form sodium chloroacetate.

-

Add the sodium chloroacetate solution to the round bottom flask containing the sodium 4-chlorophenolate.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle boil for 60-90 minutes.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Once cooled, carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2), as indicated by pH paper. This will precipitate the 4-chlorophenoxyacetic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

Dry the product, for example, in a desiccator or a low-temperature oven.

Step 2: Synthesis of Ethyl 2-(4-chlorophenoxy)acetate (Fischer Esterification)

This protocol is a general procedure for acid-catalyzed esterification.

Materials:

-

4-chlorophenoxyacetic acid (from Step 1)

-

Ethanol (absolute)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place the dried 4-chlorophenoxyacetic acid in a round bottom flask.

-

Add an excess of absolute ethanol, which acts as both a reagent and a solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude Ethyl 2-(4-chlorophenoxy)acetate.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Visualizing the Synthesis Workflow

Caption: Synthesis workflow for Ethyl 2-(4-chlorophenoxy)acetate.

Biological Activity and Mechanism of Action

Ethyl 2-(4-chlorophenoxy)acetate belongs to the family of phenoxy herbicides, which act as synthetic auxins.[1] In plants, the natural hormone auxin regulates numerous growth and developmental processes. Synthetic auxins like Ethyl 2-(4-chlorophenoxy)acetate mimic the action of natural auxin but are more stable and persistent within the plant.[2]

At herbicidal concentrations, these compounds cause an overload of the auxin signaling pathway, leading to uncontrolled and disorganized cell division and elongation.[3] This ultimately results in the death of susceptible plants, particularly broadleaf weeds.[3]

The molecular mechanism of auxin action involves a complex signal transduction pathway. The key components of this pathway include:

-

TIR1/AFB Receptors: Synthetic auxins bind to a family of F-box proteins known as TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box), which are part of an SCF ubiquitin-ligase complex.[4]

-

Aux/IAA Repressors: In the absence of auxin, Aux/IAA proteins bind to and repress the activity of Auxin Response Factors (ARFs).[4]

-

Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.[5]

The binding of the synthetic auxin to the TIR1/AFB receptor promotes the interaction between the receptor and the Aux/IAA repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a multitude of genes that lead to the observed herbicidal effects.[4]

Downstream of this primary signaling cascade, synthetic auxins are known to induce the production of other plant hormones, such as ethylene and abscisic acid (ABA), and to generate reactive oxygen species (ROS), which contribute to the overall phytotoxicity.[2][6]

Auxin Signaling Pathway Diagram

Caption: Simplified auxin signaling pathway activated by synthetic auxins.

References

- 1. scielo.br [scielo.br]

- 2. 2,4-D-ethyl | C10H10Cl2O3 | CID 10780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. deq.mt.gov [deq.mt.gov]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Ethyl 2-(4-chlorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the biological activity of Ethyl 2-(4-chlorophenoxy)acetate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented activities of its parent compound, 4-chlorophenoxyacetic acid (4-CPA), and structurally related, extensively studied phenoxy herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). It is widely accepted that the ester form, Ethyl 2-(4-chlorophenoxy)acetate, is readily hydrolyzed in biological systems to its active acidic form, which then exerts its biological effects. The information presented herein should be interpreted within this context.

Core Concepts: Synthetic Auxin Herbicides

Ethyl 2-(4-chlorophenoxy)acetate belongs to the family of chlorophenoxy herbicides, which act as synthetic auxins.[1] Natural auxins, such as indole-3-acetic acid (IAA), are critical plant hormones that regulate numerous aspects of growth and development.[2] Synthetic auxins mimic the action of natural auxins but are typically more resistant to degradation by the plant.[3] This persistence leads to a continuous stimulation of auxin-responsive genes, resulting in uncontrolled and disorganized growth, ultimately causing plant death in susceptible species, particularly broadleaf weeds.[3][4]

Mechanism of Action

The primary mode of action for phenoxy herbicides is the disruption of normal plant growth through the mimicry of auxin.[4] The ester is absorbed through the leaves and rapidly hydrolyzed to the active acid form, which is then translocated to the meristematic tissues of the plant.[4][5]

At the molecular level, the process involves the following key steps:

-

Receptor Binding: The active acid binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-box) family of F-box proteins.[6][7]

-

Formation of a Co-receptor Complex: This binding event promotes the formation of a co-receptor complex with Aux/IAA transcriptional repressor proteins.[8]

-

Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressors for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to their degradation by the 26S proteasome.[7][8]

-

Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AREs) in the promoters of target genes, leading to their expression.[7][8]

-

Physiological Effects: The resulting overexpression of auxin-responsive genes leads to a cascade of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and ultimately, cell death.[9]

Signaling Pathway Diagram

Caption: Simplified signaling pathway of synthetic auxins like Ethyl 2-(4-chlorophenoxy)acetate.

Quantitative Biological Data

| Compound | Assay | Organism/Cell Line | Endpoint | Value | Reference |

| 2,4-D | Cytotoxicity | Human Hepatoma (HepG2) | IC50 | ~500 µg/mL | [10] |

| 2,4-D | Cytotoxicity | Human Hepatoma (HepG2) | Apoptosis Induction | Concentration-dependent | [10] |

| 2,4-D | Acute Oral Toxicity | Rat | LD50 | 375 mg/kg | Not in search results |

| MCPA | Acute Oral Toxicity | Rat | LD50 | 700 mg/kg | Not in search results |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of synthetic auxins are crucial for reproducible research. Below are representative protocols for key assays.

Auxin Activity Bioassay (Avena Coleoptile Test)

This classic bioassay measures the elongation of oat coleoptiles in response to auxin activity.

Materials:

-

Oat seeds (Avena sativa)

-

Petri dishes

-

Filter paper

-

Test solutions of Ethyl 2-(4-chlorophenoxy)acetate at various concentrations

-

Control solution (buffer)

-

Ruler or digital caliper

Protocol:

-

Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

-

Under a dim green light, excise the apical 3-5 mm of the coleoptiles.

-

Cut a 10 mm segment from the remaining coleoptile.

-

Place 10-15 coleoptile segments into a petri dish containing filter paper moistened with the test solution.

-

Incubate the petri dishes in the dark at 25°C for 24 hours.

-

Measure the final length of the coleoptile segments.

-

Calculate the percentage elongation relative to the initial length and compare with the control group.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Human cell line (e.g., HepG2)

-

96-well plates

-

Cell culture medium

-

Ethyl 2-(4-chlorophenoxy)acetate stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Ethyl 2-(4-chlorophenoxy)acetate and incubate for a further 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Experimental Workflow Diagram

References

- 1. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sketchviz.com [sketchviz.com]

- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

An In-depth Technical Guide to the Mechanism of Action of Ethyl 2-(4-chlorophenoxy)acetate as an Auxin Mimic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-chlorophenoxy)acetate is a synthetic compound belonging to the phenoxyacetic acid class of molecules, which are widely recognized for their auxin-like activity in plants. This technical guide delineates the core mechanism of action by which this compound mimics the natural plant hormone indole-3-acetic acid (IAA). It is presumed that Ethyl 2-(4-chlorophenoxy)acetate acts as a pro-herbicide, being hydrolyzed in planta to its biologically active form, 4-chlorophenoxyacetic acid (4-CPA). This active form then integrates into the canonical auxin signaling pathway, leading to a cascade of physiological responses. This document provides a detailed overview of the molecular interactions, downstream signaling events, and methodologies for quantifying the auxin-like effects of this compound.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

The primary mechanism of action for Ethyl 2-(4-chlorophenoxy)acetate as an auxin mimic is contingent upon its metabolic conversion to 4-chlorophenoxyacetic acid (4-CPA). This active metabolite then mimics endogenous auxin by binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.

The TIR1/AFB Co-Receptor Complex

At the heart of auxin perception is the formation of a co-receptor complex consisting of a TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) protein and an Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressor.[1] In the absence of auxin, Aux/IAA proteins are stable and bind to Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This interaction represses the transcriptional activity of ARFs.

Auxin-Induced Degradation of Aux/IAA Repressors

The binding of an auxin, such as 4-CPA, to the TIR1/AFB protein creates a stabilized surface that enhances the interaction between TIR1/AFB and the degron motif of an Aux/IAA protein.[2] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[3]

Activation of Auxin-Responsive Gene Expression

The degradation of Aux/IAA repressors liberates ARF transcription factors.[3] These ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, leading to their transcriptional activation. These genes encode for a variety of proteins, including other transcription factors, enzymes involved in cell wall modification, and proteins that regulate plant growth and development. At low concentrations, this leads to controlled growth responses, while at high, herbicidal concentrations, it results in uncontrolled cell division and elongation, ultimately leading to plant death.[4]

Quantitative Data

While specific quantitative data for Ethyl 2-(4-chlorophenoxy)acetate is limited in publicly available literature, the following tables provide comparative data for other synthetic auxins and a hypothetical representation of the expected dose-response and gene expression changes.

Binding Affinities of Auxins to TIR1/AFB Receptors

The binding affinity of different auxins to the TIR1/AFB co-receptor complexes can vary, which contributes to their differential activities. The following table summarizes known dissociation constants (Kd) for various auxins with different TIR1/AFB-Aux/IAA combinations.

| Auxin | Receptor Complex | Kd (nM) | Reference |

| IAA | TIR1-IAA7 | 17.8 ± 7.8 | [5] |

| IAA | TIR1-IAA12 | 270.3 ± 54.1 | [5] |

| 1-NAA | TIR1-IAA7 | 113.5 ± 3.5 | [6] |

| 2,4-D | TIR1-IAA7 | 248 - 1000 | [6] |

Dose-Response of a Typical Auxin-Mediated Physiological Effect

Synthetic auxins typically exhibit a biphasic dose-response curve for physiological processes such as root elongation, where low concentrations can be stimulatory or have minimal effect, while high concentrations are inhibitory.

| Concentration of Ethyl 2-(4-chlorophenoxy)acetate (µM) | Root Elongation (% of Control) |

| 0.001 | 105 |

| 0.01 | 98 |

| 0.1 | 75 |

| 1 | 40 |

| 10 | 15 |

| 100 | 5 |

Note: This table represents a hypothetical dose-response curve for Ethyl 2-(4-chlorophenoxy)acetate based on the known activity of other synthetic auxins like 2,4-D.

Expected Changes in Auxin-Responsive Gene Expression

Treatment with an auxin mimic like Ethyl 2-(4-chlorophenoxy)acetate is expected to lead to the rapid upregulation of early auxin-responsive genes.

| Gene Family | Example Genes | Expected Regulation |

| Aux/IAA | IAA1, IAA13, IAA19 | Upregulated |

| GH3 | GH3.3, GH3.5 | Upregulated |

| SAUR | SAUR-AC1 | Upregulated |

| ARF | ARF5, ARF7 | Generally stable |

| TIR1/AFB | TIR1, AFB1 | Can be downregulated at low concentrations |

Note: This table is based on gene expression studies conducted with 2,4-D and other auxins.[7] Specific transcriptomic data for Ethyl 2-(4-chlorophenoxy)acetate is needed for confirmation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the auxin-mimicking activity of Ethyl 2-(4-chlorophenoxy)acetate.

Receptor-Ligand Binding Assay via Surface Plasmon Resonance (SPR)

This protocol describes how to measure the binding kinetics of 4-CPA (the active form of Ethyl 2-(4-chlorophenoxy)acetate) to the TIR1/AFB-Aux/IAA co-receptor complex.

Objective: To determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (Kd).

Materials:

-

Purified recombinant TIR1/AFB and Aux/IAA proteins

-

Biotinylated degron peptide from an Aux/IAA protein

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., streptavidin-coated)

-

4-chlorophenoxyacetic acid (4-CPA)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Expression and Purification: Express and purify tagged versions of the desired TIR1/AFB and Aux/IAA proteins from a suitable expression system (e.g., insect cells).[8]

-

Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.

-

Binding Analysis: a. Prepare a series of dilutions of the TIR1/AFB protein and 4-CPA in running buffer. b. Inject the mixture over the sensor chip surface at a constant flow rate. c. Monitor the change in response units (RU) over time to observe the association phase. d. After the association phase, inject running buffer alone to monitor the dissociation of the complex.

-

Data Analysis: a. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd. b. Calculate the equilibrium dissociation constant (Kd = kd/ka).

Arabidopsis Root Elongation Assay

This bioassay provides a quantitative measure of the physiological auxin activity of Ethyl 2-(4-chlorophenoxy)acetate.

Objective: To determine the dose-response relationship of Ethyl 2-(4-chlorophenoxy)acetate on primary root growth in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) agar plates

-

Ethyl 2-(4-chlorophenoxy)acetate stock solution

-

Sterile water and ethanol

-

Petri dishes

-

Growth chamber

Procedure:

-

Seed Sterilization and Plating: a. Surface sterilize Arabidopsis seeds. b. Sow seeds on MS agar plates. c. Vernalize at 4°C for 2-3 days in the dark.

-

Germination and Growth: a. Transfer plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C. b. Allow seedlings to grow vertically for 4-5 days.

-

Treatment: a. Prepare MS agar plates supplemented with a range of concentrations of Ethyl 2-(4-chlorophenoxy)acetate. b. Transfer seedlings of uniform size to the treatment plates.

-

Measurement: a. Mark the position of the root tip at the time of transfer. b. After a set period (e.g., 48-72 hours), scan the plates and measure the length of new root growth from the mark.

-

Data Analysis: a. Calculate the average root growth for each concentration. b. Express the results as a percentage of the control (no treatment) and plot the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes

This protocol allows for the quantification of changes in the expression of specific genes in response to Ethyl 2-(4-chlorophenoxy)acetate treatment.

Objective: To measure the relative expression levels of known early auxin-responsive genes (e.g., IAA1, GH3.3) after treatment.

Materials:

-

Arabidopsis seedlings

-

Ethyl 2-(4-chlorophenoxy)acetate solution

-

Liquid MS medium

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes

Procedure:

-

Plant Growth and Treatment: a. Grow Arabidopsis seedlings in liquid MS medium for 7-10 days. b. Add Ethyl 2-(4-chlorophenoxy)acetate to the desired final concentration. c. Harvest tissue at various time points (e.g., 0, 30, 60, 120 minutes).

-

RNA Extraction and cDNA Synthesis: a. Extract total RNA from the harvested tissue using a suitable kit.[9] b. Synthesize cDNA from the RNA using a reverse transcription kit.[9]

-

qRT-PCR: a. Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix. b. Run the qPCR program on a real-time PCR instrument.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to a stable reference gene (e.g., ACTIN). c. Calculate the relative fold change in gene expression using a method such as the 2-ΔΔCt method.[10]

Conclusion

Ethyl 2-(4-chlorophenoxy)acetate functions as a potent auxin mimic through its presumed in vivo hydrolysis to 4-chlorophenoxyacetic acid. This active compound integrates into the core auxin signaling pathway, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes. While the precise quantitative parameters of its interaction with the auxin signaling machinery require further investigation, the established mechanism for phenoxyacetic acids provides a robust framework for understanding its biological activity. The experimental protocols detailed in this guide offer a clear path for the empirical validation and in-depth characterization of Ethyl 2-(4-chlorophenoxy)acetate's role as a synthetic auxin. This knowledge is crucial for its application in agricultural contexts and for the development of novel plant growth regulators.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Control of Endogenous Auxin Levels in Plant Root Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xtbg.cas.cn [xtbg.cas.cn]

- 5. Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379 [frontiersin.org]

- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-(4-chlorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-(4-chlorophenoxy)acetate (CAS 14426-42-7). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents a detailed, predicted analysis based on established spectroscopic principles and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Molecular Structure

Ethyl 2-(4-chlorophenoxy)acetate is an aromatic ether and an ethyl ester. Its structure consists of a 4-chlorophenoxy group linked through an ether oxygen to an ethyl acetate moiety.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 2-(4-chlorophenoxy)acetate. These predictions are based on the analysis of similar compounds, including ethyl acetate, ethyl chloroacetate, and various substituted phenoxyacetates.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -OCH₂CH₃ |

| ~4.25 | Quartet | 2H | -OCH₂ CH₃ |

| ~4.65 | Singlet | 2H | -OCH₂ COO- |

| ~6.90 | Doublet | 2H | Ar-H (ortho to -OCH₂) |

| ~7.25 | Doublet | 2H | Ar-H (meta to -OCH₂) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -OCH₂CH₃ |

| ~61.0 | -OCH₂ CH₃ |

| ~65.0 | -OCH₂ COO- |

| ~116.0 | Ar-C (ortho to -OCH₂) |

| ~126.0 | Ar-C (C-Cl) |

| ~129.5 | Ar-C (meta to -OCH₂) |

| ~156.0 | Ar-C (ipso to -OCH₂) |

| ~168.0 | C =O |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H (aliphatic) stretch |

| ~1760-1740 | Strong | C=O (ester) stretch |

| ~1600, ~1500 | Medium-Strong | C=C (aromatic) stretch |

| ~1250-1200 | Strong | C-O (ether) stretch |

| ~1100-1000 | Strong | C-O (ester) stretch |

| ~830 | Strong | C-H (aromatic, para-disubstituted) bend |

| ~750 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 214/216 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 185/187 | Medium | [M - C₂H₅]⁺ |

| 169/171 | Medium | [M - OC₂H₅]⁺ |

| 141/143 | High | [ClC₆H₄O]⁺ |

| 128 | Medium | [ClC₆H₄]⁺ |

| 87 | Medium | [CH₂COOC₂H₅]⁺ |

| 43 | High | [C₂H₃O]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as Ethyl 2-(4-chlorophenoxy)acetate.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is usually displayed as transmittance (%) versus wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump, or, more commonly, as the eluent from a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For GC-MS, the sample is typically dissolved in a volatile solvent like dichloromethane or ethyl acetate.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, where high-energy electrons (typically 70 eV) are used to ionize the sample, leading to characteristic fragmentation patterns. For LC-MS, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often employed, which typically result in less fragmentation and a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is typically displayed as relative intensity versus m/z.

Visualizations

4.1 General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

4.2 Predicted Fragmentation Pathway in Mass Spectrometry

The diagram below illustrates a plausible fragmentation pathway for Ethyl 2-(4-chlorophenoxy)acetate under electron ionization (EI) conditions.

Caption: A predicted fragmentation pathway for Ethyl 2-(4-chlorophenoxy)acetate in mass spectrometry.

Phenoxyacetic Acid Derivatives: A Comprehensive Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Possessing a core structure that is readily synthesized and modified, these derivatives have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth literature review of phenoxyacetic acid derivatives, focusing on their synthesis, diverse pharmacological effects, and the underlying molecular mechanisms. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important class of molecules.

Synthesis of Phenoxyacetic Acid Derivatives

The fundamental synthesis of phenoxyacetic acid derivatives typically involves the Williamson ether synthesis. This method entails the reaction of a substituted phenol with an α-haloacetic acid, most commonly chloroacetic acid, in the presence of a base.

General Experimental Protocol: Synthesis of Phenoxyacetic Acid Derivatives

A common procedure for the synthesis of phenoxyacetic acid derivatives is as follows:

-

Preparation of Sodium Chloroacetate: Monochloroacetic acid is dissolved in deionized water under an ice water bath. The pH is adjusted to 8-9 using a 30% sodium hydroxide (NaOH) solution to obtain a sodium chloroacetate solution.[1]

-

Preparation of Sodium Phenoxide: A substituted phenol is dissolved in a mixture of deionized water and ethanol. An equimolar amount of NaOH is added, and the mixture is stirred to form the corresponding sodium phenoxide.[1]

-

Reaction: The sodium chloroacetate solution is added to the sodium phenoxide solution. The reaction mixture is then refluxed for several hours (e.g., 5 hours at 102°C).[1]

-

Precipitation and Purification: After cooling, the mixture is acidified with hydrochloric acid (HCl) to a pH of 1-2, leading to the precipitation of the crude phenoxyacetic acid derivative. The precipitate is filtered, washed, and can be further purified by recrystallization.[1]

This versatile method allows for the introduction of a wide array of substituents on the phenyl ring, enabling the exploration of structure-activity relationships.

Biological Activities and Quantitative Data

Phenoxyacetic acid derivatives have been extensively investigated for a multitude of biological activities. The following sections summarize the key findings and present quantitative data in tabular format for easy comparison.

Anti-inflammatory Activity

A significant area of research for phenoxyacetic acid derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives (COX Inhibition)

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazoline-phenoxyacetic acid derivative 6a | >10 | 0.03 | >333 | [2] |

| Pyrazoline-phenoxyacetic acid derivative 6c | >10 | 0.03 | >333 | [2] |

| Hydrazone derivative 5d | 8.03 | 0.09 | 89.22 | [3] |

| Hydrazone derivative 5f | 9.03 | 0.08 | 112.88 | [3] |

| Hydrazone derivative 7b | 4.07 | 0.06 | 67.83 | [3] |

| Hydrazone derivative 10c | 7.99 | 0.07 | 114.14 | [3] |

| Mefenamic Acid (Reference) | 29.9 | 1.98 | 15.1 | [3] |

| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 | [3] |

Anticancer Activity

Several phenoxyacetic acid derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis through pathways such as PARP-1 inhibition.

Table 2: Anticancer Activity of Phenoxyacetic Acid Derivatives

| Compound/Derivative | Cell Line | IC50 | Reference |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | - | 4.8 ± 0.35 µM | [4] |

| 4-Cl-phenoxyacetic acid | Breast Cancer | 0.194 ± 0.09 µg/mL | [4] |

| Phenoxyacetamide derivative I | HepG2 (Liver) | 1.43 µM | [2] |

| Phenoxyacetamide derivative II | HepG2 (Liver) | 6.52 µM | [2] |

| 5-Fluorouracil (Reference) | HepG2 (Liver) | 5.32 µM | [2] |

Anticonvulsant Activity

Certain phenoxyacetic acid derivatives have shown promise as anticonvulsant agents in preclinical models.

Table 3: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives in the PTZ-induced Seizure Model

| Compound/Derivative | Protection (%) | Relative Potency (%) vs. Valproic Acid | Mortality (%) | Reference |

| 7b | 100 | 166.67 | 0 | [5] |

| 5f | 90 | 150 | 10 | [5] |

| 5e | 80 | 133.33 | 10 | [5] |

| 10c | 80 | 133.33 | 20 | [5] |

| Valproic Acid (Reference) | 60 | 100 | 30 | [5] |

Antimicrobial Activity

The phenoxyacetic acid scaffold has been utilized to develop compounds with antibacterial and antifungal properties.

Table 4: Antimicrobial Activity of Phenoxyacetic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37Rv | 0.06 | [4] |

| Phenylthiazole derivative 1 | C. albicans | 0.25 - 2 | [6] |

| Phenylthiazole derivative 1 | C. auris | 0.25 - 2 | [6] |

| Phenylacetic acid | P. ultimum | 10 | [7] |

| Sodium Phenylacetate | P. ultimum | 10 | [7] |

Herbicidal Activity

Phenoxyacetic acid derivatives are well-established as herbicides.

Table 5: Herbicidal Activity of Phenoxyacetic Acid Derivatives

| Compound/Derivative | Plant Species | IC50 (mmol L⁻¹) | Reference |

| Longifolene-derived ammonium phenoxyacetate 6b | Brassica campestris (root growth) | ~0.0002 | [1] |

| Longifolene-derived ammonium phenoxyacetate 6c | Brassica campestris (root growth) | ~0.0002 | [1] |

| Longifolene-derived ammonium phenoxyacetate 6c | Rice (root growth) | 0.000085 | [1] |

| N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide derivative 6an | Lactuca sativa | 42.7 g/ha | [8] |

Antihypertensive Activity

Some derivatives have been explored for their potential to treat hypertension.

Table 6: Antihypertensive Activity of Phenoxyacetic Acid Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| Phenoxybutanoic acid derivative 6e | ETA receptor binding | Nanomolar IC50 | [9] |

| Sinapic acid | ACE inhibition | 89% | [10] |

| Caffeic acid | ACE inhibition | 78% | [10] |

Antiviral Activity

While explored, the antiviral potential of the synthesized phenoxyacetic acid derivatives in some studies was limited by cytotoxicity.

Table 7: Antiviral Activity of Phenoxyacetic Acid Derivatives

| Compound/Derivative | Cell Line | Minimum Cytotoxic Concentration (µg/mL) | Antiviral Activity | Reference |

| Pyrazoline derivative 3(j) | HEL | 0.16 | No specific antiviral activity observed | [11] |

| N-phenyl-2-phenoxyacetamide derivative 9 | Vero | CC50 > 500 µM | Preserved 97% cell viability post-MAYV infection | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

-

Reagent Preparation: Prepare COX assay buffer, fluorometric probe, heme cofactor, arachidonic acid (substrate), and test compounds.

-

Reaction Setup: In a 96-well plate, add assay buffer, purified COX-1 or COX-2 enzyme, heme, and the test compound at various concentrations.

-

Initiation and Measurement: Initiate the reaction by adding the fluorometric probe followed by arachidonic acid. Measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. Plot percent inhibition versus log concentration to determine the IC50 value.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the phenoxyacetic acid derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13]

In Vitro PARP-1 Inhibition Assay

This assay quantifies the activity of the PARP-1 enzyme.

-

Plate Preparation: Coat a 96-well plate with histones.

-

Reaction Mixture: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+.

-

Inhibition: Add the test compound at various concentrations to the wells.

-

Reaction Initiation: Add the master mix to initiate the PARP-1 reaction and incubate.

-

Detection: Add streptavidin-HRP to bind to the biotinylated PAR chains. After washing, add a chemiluminescent substrate.

-

Measurement: Measure the chemiluminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of PARP-1 activity and determine the IC50 value.[11]

In Vivo Carrageenan-Induced Paw Edema Assay

This model is used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Groups: Divide rats into groups: control, standard drug (e.g., celecoxib), and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of phenoxyacetic acid derivatives are a result of their interaction with various molecular targets and signaling pathways.

Anti-inflammatory Action: COX-2 Inhibition

Many phenoxyacetic acid derivatives exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain. By blocking COX-2, these compounds reduce the synthesis of pro-inflammatory prostaglandins.

References

- 1. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijper.org [ijper.org]

- 4. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of glutamate receptor antagonists in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. The Role of Glutamate Receptors in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 9. [PDF] Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes. | Semantic Scholar [semanticscholar.org]

- 10. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Ethyl 2-(4-chlorophenoxy)acetate: An In-depth Technical Guide

Disclaimer: Limited direct toxicological data is available for Ethyl 2-(4-chlorophenoxy)acetate. This profile relies on data from the closely related and extensively studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), as a surrogate. Ethyl 2-(4-chlorophenoxy)acetate is an ester of a 2,4-D analogue and is expected to be rapidly hydrolyzed to its parent acid in vivo. Therefore, the toxicological properties are anticipated to be similar.

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Ethyl 2-(4-chlorophenoxy)acetate, primarily based on data from its structural analogue, 2,4-D. The guide is intended for researchers, scientists, and drug development professionals. It summarizes key toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Detailed experimental protocols for standard toxicological studies are also provided, alongside visualizations of experimental workflows.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Ethyl 2-(4-chlorophenoxy)acetate |

| Synonyms | Ethyl (p-chlorophenoxy)acetate |

| CAS Number | 3477-83-2 |

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.64 g/mol |

| Appearance | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

Toxicological Data Summary

The following tables summarize the toxicological data for 2,4-D, which serves as a surrogate for Ethyl 2-(4-chlorophenoxy)acetate.

Acute Toxicity

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | 553 - 1090 | [1] |

| Rabbit | Dermal | LD50 | >2000 | [1][2] |

| Rat | Inhalation | LC50 | >3.0 mg/L | [3] |

Genotoxicity

| Assay | Test System | Result | Reference |

| Ames Test | Salmonella typhimurium | Generally Negative | [4] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [5] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Positive | [6] |

| In vivo Chromosome Aberration | Mouse bone marrow | Positive at high doses | [5] |

Carcinogenicity

| Species | Route | Duration | Findings | Reference |

| Rat | Oral | 2 years | No convincing evidence of carcinogenicity | [7] |

| Mouse | Oral | 2 years | No convincing evidence of carcinogenicity | [7] |

The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans and experimental animals.[3]

Reproductive and Developmental Toxicity

| Species | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | 2-Generation Reproduction | ~80 | >80 | No primary reproductive effects | [8] |

| Rat | Developmental | 25 | 50 | Reduced fetal weight at maternally toxic doses | [9] |

| Rabbit | Developmental | - | - | No evidence of teratogenicity | [10] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).[11][12][13][14]

Acute Oral Toxicity (OECD TG 423)

This method determines the acute oral toxicity (LD50) of a substance.

-

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Procedure: A stepwise procedure is used with 3 animals of a single sex per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the next step:

-

If no mortality occurs, the next higher dose is used.

-

If mortality occurs, the next lower dose is used.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This in vitro assay assesses the mutagenic potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Test Strains: At least five strains are used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent.

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are mixed and plated on minimal agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for micronuclei in newly formed erythrocytes.

-

Test Animals: Healthy, young adult rodents (usually mice or rats).

-

Dose Administration: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after the last administration.

-

Slide Preparation: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.

Combined Chronic Toxicity/Carcinogenicity Study (OECD TG 453)

This long-term study evaluates both the chronic toxicity and carcinogenic potential of a substance.[15]

-

Test Animals: Rodents (usually rats) are the preferred species.

-

Study Duration: Typically 24 months for rats.

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not cause mortality that would prevent a meaningful evaluation.

-

Administration: The test substance is administered daily, usually in the diet or drinking water.

-

Observations:

-

Clinical Observations: Daily checks for clinical signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Chemistry: Performed at 3, 6, 12, 18, and 24 months.

-

Ophthalmology: Examined prior to the study and at termination.

-

-

Pathology:

-

Gross Necropsy: Performed on all animals.

-

Histopathology: Comprehensive examination of organs and tissues from all control and high-dose animals, and all gross lesions from all animals.

-

Signaling Pathways

The primary mode of action for chlorophenoxy herbicides like 2,4-D in plants is as a synthetic auxin, leading to uncontrolled growth and cell death in susceptible broadleaf plants. In mammals, the toxicological effects are not mediated by this pathway. High doses of 2,4-D can lead to oxidative stress, which is a plausible, though not fully elucidated, mechanism for some of its toxic effects.

Conclusion

The toxicological profile of Ethyl 2-(4-chlorophenoxy)acetate is inferred from data on the closely related compound 2,4-D. Based on this surrogate data, the compound is expected to have low acute toxicity via the oral and dermal routes. While some in vitro and in vivo genotoxicity tests have shown positive results at high concentrations, the overall weight of evidence from long-term studies in rodents does not suggest a significant carcinogenic potential. Developmental effects have been observed, but typically at doses that also cause maternal toxicity. Standardized testing protocols, such as those provided by the OECD and EPA, are essential for any future toxicological evaluation of this specific compound.

References

- 1. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 24d.info [24d.info]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. oecd.org [oecd.org]

- 13. epa.gov [epa.gov]

- 14. pacificbiolabs.com [pacificbiolabs.com]

- 15. wisnerbaum.com [wisnerbaum.com]

An In-depth Technical Guide on the Environmental Fate and Effects of Ethyl 2-(4-chlorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and toxicological effects of Ethyl 2-(4-chlorophenoxy)acetate. The information is curated for researchers, scientists, and professionals in drug development to understand the environmental impact of this compound.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its environmental distribution and behavior. A summary of the available data for Ethyl 2-(4-chlorophenoxy)acetate and its parent acid, 2,4-Dichlorophenoxyacetic acid (2,4-D), is presented below. The ester is expected to rapidly hydrolyze to the parent acid in the environment.

| Property | Value for Ethyl 2-(4-chlorophenoxy)acetate | Value for 2,4-Dichlorophenoxyacetic acid (2,4-D) | Reference |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | C₈H₆Cl₂O₃ | [1] |

| Molecular Weight | 249.09 g/mol | 221.04 g/mol | [1][2] |

| Melting Point | 96-98 °C | 140.5 °C | [2][3] |

| Boiling Point | 145°C at 2 mm Hg | Decomposes | [3] |

| Water Solubility | 63 mg/L (temperature not stated) | Varies with pH (anionic form is more soluble) | [3] |

| Vapor Pressure | Not available | 700 nPa at 25°C (for 2,4,5-T, a similar compound) | [4] |

| Octanol-Water Partition Coefficient (log Kow) | 3.5 | 2.58 - 2.83 | [5] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Not available | 20 - 150 L/kg | [6] |

| pKa | Not applicable | 2.73 | [6] |

Environmental Fate